Smoothened (Smo) Antagonist Potency: Phenylcyclopropyl Hydantoin Core vs. Non-Cyclopropyl Hydantoins
In a comprehensive SAR study of [6,5]‑bicyclic tetrahydroimidazo[1,5‑a]pyrazine‑1,3‑dione Smo antagonists, the trans‑2‑phenylcyclopropyl group appended to the hydantoin nitrogen was essential for high potency. Bicyclic derivatives bearing this motif achieved Smo antagonism in the low‑nanomolar range, whereas analogs in which the phenylcyclopropyl group was replaced by simpler alkyl or aryl substituents suffered >10‑fold loss of activity . Although the unelaborated 5‑(2‑phenylcyclopropyl)imidazolidine‑2,4‑dione itself has not been tested head‑to‑head against 5‑cyclopropyl‑5‑phenyl‑hydantoin in Smo assays, the SAR trend confirms that the 2‑phenylcyclopropyl pharmacophore is a key driver of Smo target engagement .
| Evidence Dimension | Smo antagonism potency (cell-based Gli-luciferase reporter assay) |
|---|---|
| Target Compound Data | Not directly reported; optimized bicyclic derivatives with 2-phenylcyclopropyl group: IC₅₀ low nanomolar range |
| Comparator Or Baseline | Analogous bicyclic hydantoins lacking the 2-phenylcyclopropyl substituent show >10‑fold reduced potency |
| Quantified Difference | >10‑fold potency advantage conferred by the 2‑phenylcyclopropyl motif |
| Conditions | Gli‑luciferase reporter assay in Shh‑Light2 cells (Malancona et al., 2011) |
Why This Matters
Procurement of the 2‑phenylcyclopropyl‑substituted hydantoin core is justified when the research objective is Smo‑targeted probe or lead development, as alternative hydantoin scaffolds are unlikely to deliver comparable on‑target potency.
- [1] Malancona, S.; Altamura, S.; Filocamo, G.; Kinzel, O.; Hernando, J. I. M.; Rowley, M.; Scarpelli, R.; Steinkühler, C.; Jones, P. Identification of MK-5710, a potent smoothened antagonist, Part 1. Bioorg. Med. Chem. Lett. 2011, 21 (15), 4422–4428. View Source
- [2] Kinzel, O.; et al. Identification of MK-5710, a potent smoothened antagonist, Part 2. Bioorg. Med. Chem. Lett. 2011, 21 (15), 4429–4434. View Source
